N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like cathepsin f .
Mode of Action
It’s known that benzenesulfonyl derivatives can interact with their targets and cause changes at the molecular level .
Biochemical Pathways
It’s worth noting that the generation of reactive oxygen species has been observed when similar compounds were used, indicating potential involvement in oxidative stress pathways .
Result of Action
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires a strong base, such as
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-bromofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrahydroquinoline moiety : This structure is often associated with various pharmacological activities.
- Benzenesulfonyl group : Known for enhancing solubility and biological activity.
- Furan carboxamide : This functional group may contribute to the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Research indicates that the compound may exhibit:
- Antimicrobial Activity : Similar compounds in its class have shown effectiveness against various bacterial strains. The sulfonamide group is known for its role in inhibiting bacterial cell wall synthesis .
- Anti-inflammatory Effects : In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in animal models .
Antimicrobial Activity
A study evaluating related benzenesulfonamide derivatives found that compounds with similar structures exhibited potent antimicrobial properties. For instance:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4d | E. coli | 6.72 mg/mL |
4h | S. aureus | 6.63 mg/mL |
4a | P. aeruginosa | 6.67 mg/mL |
These findings suggest that this compound could potentially possess similar antimicrobial properties due to structural similarities .
Anti-inflammatory Activity
In vivo studies on related compounds showed significant anti-inflammatory effects:
- Compounds were tested for their ability to inhibit carrageenan-induced paw edema in rats, achieving inhibition rates up to 94.69% at certain time points .
Case Studies and Comparative Analysis
Comparative studies between this compound and other sulfonamide derivatives indicate that variations in substituents can lead to differences in biological activity. For example:
Compound Comparison | Structural Differences | Biological Activity |
---|---|---|
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Lacks bromine substitution | Lower antimicrobial activity |
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene | Additional methoxy groups | Enhanced solubility but varied activity |
These comparisons highlight the importance of specific functional groups in modulating the biological properties of sulfonamide derivatives.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-11-10-18(27-19)20(24)22-15-9-8-14-5-4-12-23(17(14)13-15)28(25,26)16-6-2-1-3-7-16/h1-3,6-11,13H,4-5,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWERJVHWHZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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